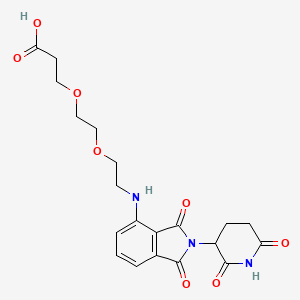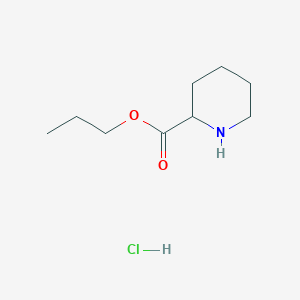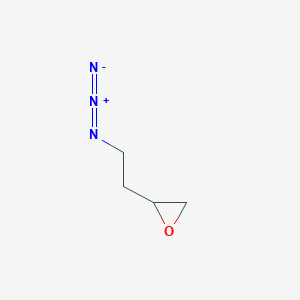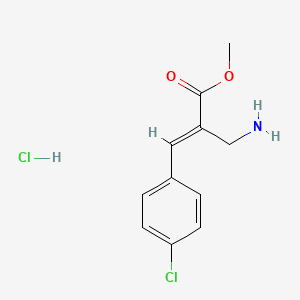
Pomalidomide-PEG2-CO2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-PEG2-CO2H is a synthetic E3 ligase ligand-linker conjugate that incorporates a Pomalidomide-based cereblon ligand and a 2-unit PEG linker . It is used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .
Synthesis Analysis
Pomalidomide-PEG2-CO2H enables the synthesis of molecules for targeted protein degradation and PROTAC technology . It contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand . A continuous 3–4 step flow approach has been described for the synthesis of pomalidomide .
Molecular Structure Analysis
Pomalidomide-PEG2-CO2H incorporates the Pomalidomide based cereblon ligand and a 2-unit PEG linker . The conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand .
Chemical Reactions Analysis
Pomalidomide-PEG2-CO2H is used in the synthesis of molecules for targeted protein degradation and PROTAC technology . The conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand .
Physical And Chemical Properties Analysis
The empirical formula of Pomalidomide-PEG2-CO2H is C20H23N3O8, and its molecular weight is 433.41 . It is typically stored at 2-8°C .
Wissenschaftliche Forschungsanwendungen
- Survival Benefit : Patients with resistance to lenalidomide and/or bortezomib have shown improved survival without disease progression .
- Application : It incorporates the cereblon ligand (based on pomalidomide) and a 2-unit PEG linker, facilitating targeted protein degradation using PROTAC technology .
- Insight into Mechanisms : Pairing with endocytosis inhibitors helps understand how candidates enter target cells .
Multiple Myeloma Treatment
PROTAC Technology
Fluorescence Imaging Assays
Novel Derivatives for Anti-Tumor Effects
Wirkmechanismus
Target of Action
Pomalidomide-PEG2-COOH, also known as Pomalidomide-PEG2-CO2H, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Pomalidomide based cereblon ligand . Cereblon is a protein that is targeted by immunomodulatory drugs and is crucial for their anti-tumor activity .
Mode of Action
Pomalidomide-PEG2-COOH operates through the PROTAC (Proteolysis-Targeting Chimeras) technology . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex . This leads to the ubiquitination and subsequent degradation of the target protein . Pomalidomide, the base compound, is an immunomodulatory agent with antineoplastic activity . It is shown to inhibit the proliferation and induce apoptosis of various tumor cells .
Biochemical Pathways
Pomalidomide, the base compound, has been shown to have immunomodulatory activity . It has potent effects on cytokines, such as tumor necrosis factor-a, interferon-g, and interleukin-10 .
Result of Action
Pomalidomide, the base compound, has demonstrated an improved efficacy and toxicity profile in comparison to its sister compounds, lenalidomide and thalidomide . It has shown activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKISJPXMSOQWER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pomalidomide-PEG2-CO2H | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2405396.png)

![3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2405398.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2405400.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)

![N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2405418.png)